N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
One notable application of compounds related to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is in the field of organic synthesis and the development of heterocyclic compounds. Research has shown the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds include a variety of heterocycles such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, indicating the versatility of thiazolopyrimidine derivatives in synthesizing bioactive molecules with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activity
Compounds structurally similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide have been evaluated for their antimicrobial and antifungal efficacy. For instance, novel derivatives containing heterocyclic compounds have shown significant antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger, highlighting the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).
Anticancer Agents
Further research into the chemistry of dimethyl-benzo-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives has unveiled their potential as anticancer agents. This work demonstrates the synthesis of novel compounds with cytotoxic activity, suggesting the application of thiazolopyrimidine derivatives in cancer treatment and the development of new therapeutic strategies (Abu‐Hashem & Aly, 2017).
Stem Cell Research
Additionally, derivatives of thiazolopyrimidines, such as N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), have been identified as critical molecules in stem cell research. Thiazovivin, in particular, is known to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, marking a significant advance in regenerative medicine and the efficient generation of stem cells through reprogramming (Ries et al., 2013).
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds that “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” belongs to, are known to exhibit a wide spectrum of biological activities. They have been found to have notable antibacterial, antifungal, and anti-inflammatory activities .
Mode of Action
For example, they can bind to enzymes or receptors, inhibiting their function and leading to downstream effects .
Biochemical Pathways
Given the biological activities of similar compounds, it might be involved in pathways related to inflammation, bacterial growth, or fungal proliferation .
Pharmacokinetics
The presence of the two methyl groups at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence its absorption and distribution .
Result of Action
Based on the activities of similar compounds, it might lead to the inhibition of bacterial or fungal growth, or the reduction of inflammation .
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-10-9-26-17-18-11(2)14(16(23)21(10)17)19-15(22)12-5-7-13(8-6-12)27(24,25)20(3)4/h5-9H,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFJKZLURZDHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.